molecular formula C₂₄H₂₂D₅NO₆ B1153165 3-rac-Ochratoxin B tert-Butyl Ester-d5

3-rac-Ochratoxin B tert-Butyl Ester-d5

Cat. No.: B1153165
M. Wt: 430.51
Attention: For research use only. Not for human or veterinary use.
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Description

3-rac-Ochratoxin B tert-Butyl Ester-d5 is a characterized chemical reference standard with a molecular formula of C24H21D5ClNO6 and a molecular weight of 464.95 g/mol . This compound is a deuterated and esterified analog of Ochratoxin B, which itself is a secondary metabolite produced by fungi such as Aspergillus ochraceus and is the non-chlorinated analogue of the potent renal toxin Ochratoxin A . As a stable isotope-labeled compound, its primary research application is in the development of highly accurate analytical methods. It serves as a crucial internal standard in techniques like Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative determination of Ochratoxin levels in complex matrices such as food, feed, and biological samples . The incorporation of five deuterium atoms and the tert-butyl ester group creates a significant mass shift from the native analyte, minimizing matrix effects and enabling precise, reliable quantification. This is essential for toxicological studies, as Ochratoxins are mycotoxins of significant public health concern due to their potential carcinogenic, neurotoxic, and immunotoxic effects . The "rac-" (racemic) designation in the name indicates a mixture of diastereomers at the 3-position, which may be relevant for research investigating stereospecific metabolism or toxicity. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₄H₂₂D₅NO₆

Molecular Weight

430.51

Synonyms

N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Derivatization of 3 Rac Ochratoxin B Tert Butyl Ester D5

Strategies for Deuterium (B1214612) Incorporation in Mycotoxin Analogues

The introduction of stable isotopes, such as deuterium (²H or D), into mycotoxin structures is a critical step in producing internal standards for mass spectrometry-based analytical methods. The primary goal is to create a molecule that is chemically identical to the analyte of interest but has a distinct mass, allowing for precise quantification through isotope dilution assays.

For the synthesis of deuterated ochratoxin analogues like 3-rac-Ochratoxin B tert-Butyl Ester-d5, the deuterium atoms are strategically incorporated into a stable position within the molecule to prevent back-exchange with protons from solvents or during sample processing. A common and effective strategy involves the use of a deuterated precursor, such as L-phenylalanine-d5, where the five deuterium atoms are located on the aromatic ring. This ensures that the isotopic label is retained throughout the synthetic sequence and subsequent analytical applications.

The use of deuterated standards significantly enhances the accuracy and precision of quantitative analyses by compensating for matrix effects and variations in instrument response. While both deuterium and carbon-13 are used for isotopic labeling, deuterated standards offer a cost-effective alternative, although care must be taken to ensure the stability of the label.

Esterification Chemistry and the tert-Butyl Ester Moiety in Ochratoxin B Derivative Synthesis

Esterification of the carboxylic acid group of the phenylalanine moiety in ochratoxin B is a crucial step in the synthesis of its derivatives. The tert-butyl ester, in particular, serves as a valuable protecting group. This bulky ester group masks the reactive carboxylic acid, preventing it from participating in unwanted side reactions during subsequent synthetic transformations.

The tert-butyl ester can be selectively removed under acidic conditions to regenerate the carboxylic acid, a process known as deprotection. This orthogonality allows for the selective manipulation of different functional groups within the molecule, a key principle in multi-step organic synthesis.

Multi-Step Synthetic Pathways for 3-rac-Ochratoxin B tert-Butyl Ester-d5

The synthesis of 3-rac-Ochratoxin B tert-Butyl Ester-d5 is a multi-step process that combines the preparation of two key precursors: the deuterated and esterified phenylalanine component and the dihydroisocoumarin core, followed by their coupling.

A plausible synthetic route is as follows:

Preparation of L-Phenylalanine-d5 tert-Butyl Ester: The synthesis begins with commercially available L-phenylalanine-d5. The carboxylic acid group is then esterified to form the tert-butyl ester. This can be achieved by reacting L-phenylalanine-d5 with tert-butyl acetate (B1210297) and an acid catalyst.

Synthesis of Ochratoxin β (OTβ): The biosynthetic pathway of ochratoxin B reveals that ochratoxin β is the direct precursor. OTβ is the non-chlorinated analogue of ochratoxin α (OTα). The synthesis of the dihydroisocoumarin core can be achieved through various organic synthesis methods, often involving the construction of the heterocyclic ring system from simpler aromatic precursors.

Coupling of Ochratoxin β and L-Phenylalanine-d5 tert-Butyl Ester: The crucial step in the synthesis is the amide bond formation between the carboxylic acid of ochratoxin β and the amino group of L-phenylalanine-d5 tert-butyl ester. A common method for this transformation is through the activation of the carboxylic acid of OTβ. One reported method for a similar coupling involves the formation of a mixed anhydride (B1165640) of ochratoxin β, which then reacts with the labeled phenylalanine derivative to form the amide bond. The "rac" designation in the final product's name indicates that the stereocenter at the 3-position of the dihydroisocoumarin ring is a racemic mixture. This can result from using a racemic precursor or from racemization occurring during the synthesis.

This synthetic approach allows for the specific incorporation of the deuterium label and the tert-butyl ester protecting group, yielding the desired 3-rac-Ochratoxin B tert-Butyl Ester-d5.

Methodologies for Confirming Isotopic Purity and Stereochemical Integrity of Labeled Standards

The quality and reliability of an isotopically labeled internal standard are paramount for its use in quantitative analysis. Therefore, rigorous analytical methods are employed to confirm its isotopic purity and stereochemical integrity.

Isotopic Purity Confirmation:

High-resolution mass spectrometry (HRMS) is the primary technique used to determine the isotopic purity of deuterated compounds. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it is possible to distinguish between the unlabeled compound and its deuterated isotopologues. The relative abundance of the d5 isotopologue compared to the unlabeled (d0) and other partially labeled species is calculated to determine the isotopic enrichment, which should ideally be high (e.g., >98%). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful tool for this purpose, providing both separation and sensitive detection.

Stereochemical Integrity Confirmation:

The "rac" designation in 3-rac-Ochratoxin B tert-Butyl Ester-d5 signifies a racemic mixture of diastereomers. This means that both the (R) and (S) configurations are present at the C3 position of the dihydroisocoumarin ring, coupled with the L-phenylalanine derivative. To confirm this, chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), can be employed. Using a chiral stationary phase, the two diastereomers can be separated, and their relative peak areas can be integrated to confirm a ratio of approximately 1:1, which is indicative of a racemic mixture.

Development of Precursors and Intermediates for Complex Ochratoxin Derivatization

The synthesis of complex ochratoxin derivatives, including isotopically labeled standards, relies on the availability of key precursors and intermediates. The development of efficient synthetic routes to these building blocks is a critical area of research.

For the synthesis of 3-rac-Ochratoxin B tert-Butyl Ester-d5, the two most important precursors are:

Ochratoxin β (OTβ): As the direct precursor to the ochratoxin B core, the development of a scalable and high-yielding synthesis of OTβ is essential. Research into the biosynthesis of ochratoxins has identified the enzymes responsible for its formation, which can inspire biomimetic synthetic approaches. Chemical synthesis routes often focus on the construction of the 3,4-dihydro-8-hydroxy-3-methylisocoumarin-7-carboxylic acid structure.

L-Phenylalanine-d5 tert-Butyl Ester: This deuterated and protected amino acid is the other crucial component. The availability of high-purity L-phenylalanine-d5 is the starting point. Subsequent efficient and selective esterification to the tert-butyl ester without racemization of the chiral center is a key consideration.

The ability to synthesize these precursors efficiently and in high purity is fundamental to the successful production of complex ochratoxin derivatives for research and analytical applications.

Advanced Analytical Method Development and Validation Utilizing 3 Rac Ochratoxin B Tert Butyl Ester D5

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Ochratoxin Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a paramount technique for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical process. nih.gov This labeled compound, or internal standard, is nearly identical to the target analyte in its chemical and physical properties.

3-rac-Ochratoxin B tert-Butyl Ester-d5 serves as an ideal internal standard for the quantification of Ochratoxin B. Its molecular structure is identical to the native analyte, except that five hydrogen atoms in the stable phenylalanine moiety have been replaced with deuterium (B1214612) (d5). pharmaffiliates.com This mass difference of five daltons allows a mass spectrometer to distinguish between the internal standard and the native analyte.

Because the internal standard is added prior to extraction and cleanup, it experiences the same potential losses as the native analyte during these steps. It also co-elutes with the analyte during chromatography and experiences identical ionization suppression or enhancement effects in the mass spectrometer's ion source. nih.gov By measuring the ratio of the signal from the native analyte to that of the known amount of added internal standard, a highly accurate concentration can be calculated, effectively nullifying any variations in recovery or matrix effects. researchgate.net The use of stable isotope-labeled standards like 13C- or deuterium-labeled compounds is preferred in IDMS, with a mass increase of at least three atomic mass units recommended to avoid isotopic overlap.

Development and Optimization of LC-MS/MS and UHPLC-MS/MS Methods for Ochratoxin B

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), are the gold-standard techniques for mycotoxin analysis due to their exceptional sensitivity and selectivity. The development of these methods for Ochratoxin B involves several critical optimization steps where a stable internal standard like 3-rac-Ochratoxin B tert-Butyl Ester-d5 is invaluable.

Chromatographic Separation: The goal is to achieve baseline separation of Ochratoxin B from other matrix components and potentially co-occurring mycotoxins. Parameters such as the column chemistry (e.g., C18), mobile phase composition (typically acidified water and an organic solvent like acetonitrile (B52724) or methanol), gradient elution profile, and column temperature are meticulously optimized. The tert-butyl ester form of the internal standard is less polar than Ochratoxin B, which would result in a different retention time. For use as an internal standard, it would typically be hydrolyzed to the d5-Ochratoxin B form to ensure co-elution with the native analyte.

Mass Spectrometric Detection: Optimization is performed in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments. This involves selecting precursor ions (the protonated or deprotonated molecular ions) for both native Ochratoxin B and the d5-labeled internal standard, and then identifying their most intense and specific product ions generated through collision-induced dissociation. The selection of these ion transitions is crucial for the method's specificity and sensitivity.

The use of UHPLC systems offers significant advantages, including faster analysis times and improved chromatographic resolution, which is particularly beneficial for complex multi-analyte methods.

Mitigation of Matrix Effects in Complex Biological and Agri-Food Matrices using Deuterated Internal Standards

A major challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. This can severely compromise the accuracy of quantification. pharmaffiliates.com The evaluation of matrix effects is a critical part of method validation and can be assessed by comparing the analyte's response in a pure solvent versus its response in a matrix extract.

Deuterated internal standards like 3-rac-Ochratoxin B tert-Butyl Ester-d5 (after hydrolysis to d5-Ochratoxin B) are the most effective tools to compensate for these matrix effects. nih.gov Since the labeled standard has virtually identical physicochemical properties to the native analyte, it co-elutes from the LC column and is affected by ion suppression or enhancement in the exact same way. researchgate.net Therefore, the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity of both compounds fluctuates due to matrix interference. This ensures that the quantitative results remain accurate and reliable across different samples and complex matrices such as cereals, coffee, wine, and biological fluids. While deuterated standards are highly effective, in some rare cases, slight differences in retention time can lead to differential matrix effects, though this is less common with modern UHPLC systems that produce very sharp peaks.

Advanced Sample Preparation Techniques for Enhanced Analytical Performance

The goal of sample preparation is to extract the mycotoxins of interest from the sample matrix and remove interfering compounds prior to instrumental analysis. The choice of technique depends on the complexity of the matrix and the required sensitivity.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This popular technique involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts. A subsequent dispersive solid-phase extraction (dSPE) step is used for cleanup, where a sorbent like primary secondary amine (PSA) is used to remove matrix components such as organic acids and sugars. The QuEChERS approach is valued for its speed and efficiency in multi-residue analysis.

Immunoaffinity Cleanup (IAC): IAC is a highly selective sample preparation method that utilizes antibodies immobilized on a solid support. These antibodies specifically bind to the target mycotoxin (e.g., Ochratoxin B), while other matrix components are washed away. The purified mycotoxin is then eluted with a solvent. IAC provides excellent cleanup, resulting in very clean extracts and improved sensitivity, though it can be more time-consuming and costly than other methods. Combining QuEChERS with IAC can offer a powerful and selective cleanup workflow.

Integration of 3-rac-Ochratoxin B tert-Butyl Ester-d5 in Multi-Analyte Mycotoxin Profiling Methodologies

Food and feed commodities are often contaminated with multiple mycotoxins simultaneously. Therefore, there is a growing demand for multi-analyte methods that can detect and quantify a wide range of mycotoxins in a single analytical run. These methods, typically based on LC-MS/MS, are highly efficient for routine monitoring and comprehensive risk assessment.

The development of such methods requires careful optimization of extraction and chromatographic conditions to accommodate analytes with diverse chemical properties. The use of a suite of isotopically labeled internal standards is crucial for accurate quantification in these multi-analyte panels. 3-rac-Ochratoxin B tert-Butyl Ester-d5, as a precursor to d5-Ochratoxin B, fits perfectly into this strategy. It can be included in a cocktail of other labeled mycotoxin standards (e.g., for aflatoxins, fumonisins, deoxynivalenol) that is added to the sample at the outset. This approach allows for the simultaneous, accurate quantification of numerous regulated and emerging mycotoxins, providing a comprehensive profile of contamination.

Below is an example of typical performance data for a validated multi-mycotoxin LC-MS/MS method using isotopically labeled internal standards.

Table 1: Example Performance Characteristics of a Multi-Mycotoxin UHPLC-MS/MS Method This table is illustrative and compiled from typical values reported in the literature.

MycotoxinLimit of Quantification (LOQ) (µg/kg)Recovery (%)Repeatability (RSDr %)
Aflatoxin B10.5 - 2.085 - 115< 15
Ochratoxin B 0.5 - 5.0 80 - 110 < 15
Deoxynivalenol20 - 10090 - 120< 20
Fumonisin B120 - 10085 - 110< 20
Zearalenone2.0 - 2090 - 115< 15

Applications of 3 Rac Ochratoxin B Tert Butyl Ester D5 in Mechanistic and Environmental Research

Role as a Tracer in Biotransformation and Metabolism Studies of Ochratoxin B

No published studies were found that utilize 3-rac-Ochratoxin B tert-Butyl Ester-d5 as a tracer to investigate the biotransformation and metabolism of Ochratoxin B. Research into the metabolism of Ochratoxin B does exist, identifying metabolites like 4-hydroxyochratoxin B and ochratoxin beta. nih.gov Such studies would theoretically benefit from a stable isotope-labeled internal standard for precise measurement, but specific use of this particular ester has not been documented in available literature.

Investigation of Environmental Fate and Transport Mechanisms of Ochratoxins Using Labeled Analogues

There is no available research detailing the use of 3-rac-Ochratoxin B tert-Butyl Ester-d5 to investigate the environmental fate and transport of ochratoxins. General information on the environmental behavior of Ochratoxin B suggests it will exist primarily in an anion form in soil and water, with moderate mobility. nih.gov The use of isotopically labeled analogues is a standard and powerful technique in such environmental studies to trace the movement and breakdown of contaminants, but specific applications of this compound for this purpose are not documented in peer-reviewed literature. youtube.com

Research into Formation Pathways and Degradation Kinetics of Ochratoxins in in vitro/ex vivo Systems

No specific research was identified that employs 3-rac-Ochratoxin B tert-Butyl Ester-d5 in studies of the formation pathways or degradation kinetics of ochratoxins. Studies on the enzymatic degradation of Ochratoxin B have been conducted, exploring its breakdown by various lipases and comparing its degradation rate to that of Ochratoxin A. nih.govveeprho.com While a deuterated internal standard is essential for accurate kinetic measurements, the literature found does not specify the use of 3-rac-Ochratoxin B tert-Butyl Ester-d5 in these experiments.

Contributions to Understanding Mycotoxin Contamination Dynamics in Agricultural and Food Systems

No studies were found that describe the contributions of 3-rac-Ochratoxin B tert-Butyl Ester-d5 to understanding mycotoxin contamination in agricultural and food systems. The use of isotopically labeled mycotoxin standards is critical for the accurate monitoring of mycotoxin levels in food and feed to ensure regulatory compliance and food safety. a-2-s.comsigmaaldrich.com However, there are no specific, published examples of this particular compound being used to model or quantify contamination dynamics in these systems.

Quality Assurance, Metrology, and Harmonization in Mycotoxin Analysis Utilizing 3 Rac Ochratoxin B Tert Butyl Ester D5

Ensuring Analytical Accuracy and Precision through Stable Isotope Labeled Internal Standards

The gold standard for the quantitative analysis of low-level contaminants like mycotoxins in complex matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). However, the accuracy and precision of LC-MS/MS methods can be significantly compromised by two major factors: analyte loss during sample preparation and matrix effects during ionization in the mass spectrometer source. expertonmold.com Stable Isotope Dilution Assay (SIDA) is the most effective strategy to counteract these issues. romerlabs.comrestek.com

SIDA involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical process. fda.gov For the analysis of Ochratoxin B, the deuterated standard Ochratoxin B-d5, synthesized via the intermediate 3-rac-Ochratoxin B tert-Butyl Ester-d5, is the ideal internal standard. Because the labeled standard has virtually identical chemical and physical properties to the native Ochratoxin B, it experiences the same losses during extraction and cleanup and the same degree of ion suppression or enhancement during analysis. engormix.com By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, the concentration of the mycotoxin can be calculated with exceptional accuracy, as the ratio remains constant regardless of sample-specific variations. expertonmold.com

This approach provides superior trueness and precision compared to other calibration methods, such as external calibration (using standards in pure solvent) or even matrix-matched calibration, which relies on finding a representative blank matrix that is often difficult to obtain. restek.com The use of fully 13C isotope-labeled standards is sometimes preferred to avoid potential chromatographic retention time shifts that can occur with deuterated (d-labeled) compounds, but the principle of correction remains the same. researchgate.net The synthesis of high-purity labeled standards, enabled by precursors like 3-rac-Ochratoxin B tert-Butyl Ester-d5, is the foundational step that makes this high level of analytical accuracy possible.

Table 1: Comparison of Calibration Strategies in Mycotoxin Analysis

Calibration Strategy Principle Advantages Disadvantages
External Calibration A calibration curve is generated using standards prepared in a pure solvent. Simple and inexpensive. Does not correct for analyte loss or matrix effects, leading to inaccurate results.
Matrix-Matched Calibration Standards are prepared in a blank matrix extract, assumed to be identical to the sample matrix. Corrects for matrix effects to some extent. Difficult to find a true blank matrix; does not correct for analyte loss during extraction.
Stable Isotope Dilution Assay (SIDA) A known amount of a stable isotope-labeled analog of the analyte is added to each sample. Corrects for both analyte loss and matrix effects, providing the highest accuracy and precision. expertonmold.comengormix.com Higher cost due to the requirement for expensive labeled standards. restek.com

Role in Inter-laboratory Comparison Studies and Proficiency Testing Programs for Mycotoxin Analysis

To ensure the reliability and comparability of analytical results among different laboratories, regulatory bodies and accreditation agencies rely on inter-laboratory comparison studies and proficiency testing (PT) programs. nih.govwur.nl In these programs, a central organizer distributes a homogenous test material (e.g., contaminated maize flour) to participating laboratories, which then analyze the material using their in-house methods and report their results. wur.nlnih.gov

The performance of each laboratory is typically evaluated using statistical metrics like the z-score, which measures how far an individual result deviates from the consensus value established for the material. nih.govresearchgate.net A satisfactory z-score (typically |z| ≤ 2) demonstrates a laboratory's competence. scispace.com Achieving accurate results in PT schemes is a requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025. nih.gov

The ability of a laboratory to perform well in a mycotoxin PT study is heavily dependent on the quality of its analytical method. nih.gov Laboratories using advanced methods like LC-MS/MS with stable isotope dilution are consistently better positioned to obtain accurate results. The availability of high-purity internal standards, such as Ochratoxin B-d5, is therefore a prerequisite for success. While the PT samples themselves are not spiked with the internal standard, each participating lab must add its own to its subsamples to perform quantification via SIDA. Therefore, the synthesis of precursors like 3-rac-Ochratoxin B tert-Butyl Ester-d5 is a critical, albeit indirect, contributor to the success of the entire global framework of laboratory proficiency testing for mycotoxins.

Table 2: Example of Proficiency Test Results for Ochratoxin B (Hypothetical)

Laboratory ID Reported Value (µg/kg) Assigned Value (µg/kg) Standard Deviation for PT (σ) z-Score Performance
Lab 01 12.5 12.0 2.5 0.20 Satisfactory
Lab 02 11.8 12.0 2.5 -0.08 Satisfactory
Lab 03 15.1 12.0 2.5 1.24 Satisfactory
Lab 04 8.9 12.0 2.5 -1.24 Satisfactory
Lab 05 18.0 12.0 2.5 2.40 Unsatisfactory

Note: z-score is calculated as: (Reported Value - Assigned Value) / σ. A |z-score| ≤ 2 is considered satisfactory.

Development and Certification of Reference Materials for Ochratoxin B Quantification

Certified Reference Materials (CRMs) are the cornerstones of metrology, providing the link between routine analytical measurements and the International System of Units (SI). romerlabs.com For mycotoxin analysis, two types of CRMs are essential: high-purity solutions of the native and isotope-labeled mycotoxins, and matrix CRMs, which are natural food commodities with a certified concentration of the mycotoxin. fda.govnih.gov

The development of a matrix CRM is a rigorous process. It involves preparing a large, homogenous, and stable batch of a naturally contaminated or spiked food material. nih.gov The crucial step is the "characterization," where the true concentration of the mycotoxin in the material is determined with the lowest possible uncertainty. This is achieved through an inter-laboratory study involving a small number of highly competent, often national, metrology institutes. romerlabs.com The reference method used for this characterization is frequently Isotope Dilution Mass Spectrometry (IDMS).

In this context, a high-purity, well-characterized isotopic standard like Ochratoxin B-d5 (derived from 3-rac-Ochratoxin B tert-Butyl Ester-d5) acts as the primary calibrant in the IDMS procedure to assign the certified value to the matrix CRM. nih.gov In essence, the labeled standard, which is itself a CRM, is used to establish the metrological traceability and certify the mycotoxin level in another reference material. Laboratories can then use this matrix CRM to validate their own methods and ensure their routine measurements are accurate and traceable. fda.gov

Impact on Global Regulatory Compliance and International Trade Standards for Mycotoxins

Mycotoxin contamination is a major barrier to international trade, with many countries and economic blocs establishing strict regulatory limits for their presence in food and feed. usda.govyoutube.com The European Union, for example, has some of the most stringent standards globally. researchgate.net These regulations can lead to significant economic losses when shipments are rejected at the border due to non-compliance. engormix.com

A major challenge in international trade is the potential for disputes over analytical results between exporting and importing countries. The harmonization of analytical methods and the mutual recognition of results are key to overcoming these trade barriers. expertonmold.com The adoption of robust, high-precision methods like LC-MS/MS with stable isotope dilution provides the level of confidence needed to facilitate smooth international trade. usda.gov

When both trading partners use methods underpinned by certified isotope-labeled internal standards, the results are more reliable, comparable, and defensible. This reduces the likelihood of disputes over the mycotoxin status of a commodity. The availability of standards like Ochratoxin B-d5, which begins with the chemical synthesis of precursors such as 3-rac-Ochratoxin B tert-Butyl Ester-d5, is therefore a fundamental enabler of global food trade. It allows producers to test their products with high confidence, ensuring they meet the stringent requirements of international markets and avoid costly rejections, thereby supporting a safer and more predictable global food supply chain. youtube.com

Emerging Research Avenues and Future Prospects for 3 Rac Ochratoxin B Tert Butyl Ester D5

Exploration of Novel Derivatization and Labeling Strategies for Enhanced Analytical Utility

The precision of quantitative analytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), is often challenged by matrix effects—the interference from other components in a sample that can suppress or enhance the analyte's signal. researchgate.net Stable isotope labeling is widely regarded as the most effective strategy to counteract these effects. researchgate.netresearchgate.net

3-rac-Ochratoxin B tert-Butyl Ester-d5 exemplifies an advanced labeling strategy. The incorporation of five deuterium (B1214612) atoms (d5) creates a molecule with chemical and physical properties nearly identical to the natural Ochratoxin B tert-Butyl Ester, but with a distinct mass-to-charge ratio. pharmaffiliates.com This characteristic is paramount for its function as an internal standard in isotope dilution mass spectrometry. When added to a sample at a known concentration before processing, it experiences the same extraction inefficiencies and matrix-induced ionization variations as the target analyte. By measuring the ratio of the native analyte to the labeled standard, analysts can achieve highly accurate and precise quantification, effectively nullifying complex matrix interferences. researchgate.netnih.gov

The "tert-Butyl Ester" component of the molecule is a form of chemical derivatization, specifically a protecting group used during its synthesis. pharmaffiliates.comusbio.net While derivatization is sometimes employed in mycotoxin analysis to enhance detectability, such as post-column photochemical derivatization for aflatoxins to increase fluorescence, the primary role of labeling in 3-rac-Ochratoxin B tert-Butyl Ester-d5 is for quantification via mass spectrometry. researchgate.net The future in this area points towards the development of more complex and multi-labeled standards to enable even more sophisticated multiplex analyses.

Table 1: Comparison of Labeling and Derivatization Strategies in Mycotoxin Analysis

StrategyPrinciplePrimary ApplicationAdvantage for 3-rac-Ochratoxin B tert-Butyl Ester-d5
Stable Isotope Labeling (d5) Incorporation of stable isotopes (e.g., ²H, ¹³C) to create a mass-shifted analogue of the analyte.Gold standard for quantitative LC-MS/MS analysis to correct for matrix effects and recovery losses. researchgate.netThe d5 label provides a distinct mass signature for precise quantification of Ochratoxin B without altering chromatographic behavior.
Chemical Derivatization Chemical modification of the analyte to alter its properties (e.g., increase volatility or fluorescence).Enhancing detection for specific analytical techniques like HPLC-Fluorescence or Gas Chromatography. researchgate.netThe tert-Butyl Ester group is a synthetic intermediate, not typically used for analytical derivatization of the final target.

Potential in High-Throughput Screening and Automation in Mycotoxin Detection

The demand to analyze a large number of samples for multiple mycotoxins has spurred the development of high-throughput screening (HTS) and fully automated analytical systems. nih.govmdpi.com These platforms, which often couple automated sample preparation with rapid LC-MS/MS analysis, are essential for regulatory bodies and food producers who need to process hundreds of samples daily. nih.govenvirotech-online.com

Manual sample preparation is often laborious and can introduce variability. nih.gov Automation minimizes these issues, increases sample throughput, and improves precision. nih.govyoutube.com However, the reliability of these automated HTS methods is critically dependent on robust internal standards to ensure data quality.

This is where 3-rac-Ochratoxin B tert-Butyl Ester-d5 demonstrates significant potential. In an automated workflow, where minor variations in extraction, injection volume, or ionization can occur between samples, the presence of a stable isotope-labeled internal standard is crucial for normalization. researchgate.net It co-extracts with the target analyte and compensates for any procedural inconsistencies, ensuring that the quantitative results from an automated system are both accurate and reproducible. As HTS methods become standard practice, the demand for high-quality labeled standards like 3-rac-Ochratoxin B tert-Butyl Ester-d5 will grow in parallel, as they are fundamental to the validation and routine use of these powerful systems. nih.govgoldstandarddiagnostics.com

Table 2: Evolution of Mycotoxin Analysis: From Manual to Automated HTS

FeatureTraditional Manual MethodsAutomated High-Throughput Screening (HTS)Role of 3-rac-Ochratoxin B tert-Butyl Ester-d5
Sample Throughput Low; samples processed individually or in small batches.High; capable of analyzing >500 samples per week. envirotech-online.comEnables reliable quantification in rapid succession, fitting the HTS paradigm.
Sample Preparation Laborious, time-consuming, and prone to human error. nih.govenvirotech-online.comMiniaturized and automated (e.g., online SPE, QuEChERS). nih.govnih.govCorrects for any variability inherent in automated liquid handling and extraction steps.
Analytical Technique Often single-analyte methods (e.g., HPLC-FLD, ELISA). mdpi.comPredominantly multi-analyte LC-MS/MS methods. nih.govServes as a specific internal standard for Ochratoxin B within a multi-mycotoxin LC-MS/MS run.
Data Reliability Dependent on analyst skill; susceptible to matrix effects.Improved precision, but still requires correction for matrix effects and system drift. nih.govProvides the highest level of accuracy by correcting for matrix effects and instrumental variations, ensuring data is reliable. researchgate.net

Integration with Non-Targeted and Suspect Screening Approaches for Emerging Mycotoxins

Modern analytical chemistry is moving beyond testing for only known, regulated mycotoxins. Non-targeted screening (NTS) and suspect screening analysis (SSA) have emerged as powerful techniques to identify a broader range of potential contaminants, including "emerging" mycotoxins for which standards may not be readily available. nih.govnih.gov These approaches typically use high-resolution mass spectrometry (HRMS) to collect comprehensive data on all detectable compounds in a sample. nih.govmdpi.com

Suspect Screening (SSA) searches for a list of hundreds of potential compounds based on their exact mass. researchgate.net

Non-Targeted Screening (NTS) goes a step further, mining the data for any unknown compounds that differ between contaminated and control samples. nih.gov

Therefore, 3-rac-Ochratoxin B tert-Butyl Ester-d5 serves as the "gold standard" tool to validate a hit from a screening analysis. It provides the analytical certainty required to move a compound from a "tentative" or "suspect" status to a confirmed and accurately quantified contaminant. This integration is vital for discovering and assessing the risks of emerging or unexpected mycotoxins in the food supply. researchgate.netugr.es

Table 3: Analytical Screening Approaches in Mycotoxin Analysis

ApproachObjectiveMethodologyRole of 3-rac-Ochratoxin B tert-Butyl Ester-d5
Targeted Analysis Quantify a predefined list of known mycotoxins.Typically LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Requires reference standards. researchgate.netUsed directly as an internal standard for the accurate quantification of Ochratoxin B.
Suspect Screening Analysis (SSA) Screen for a large list of suspected compounds using a database of exact masses. researchgate.netLC-HRMS; provides tentative identification based on mass accuracy and isotopic pattern. ugr.esUsed in the follow-up targeted analysis to confirm and quantify a tentative hit for Ochratoxin B.
Non-Targeted Screening (NTS) Identify any unknown chemical differences between samples without a predefined list. nih.govLC-HRMS; uses chemometrics to find significant features that could be potential contaminants. nih.govUsed to confirm the identity and measure the concentration of Ochratoxin B if it is identified as a relevant unknown feature.

Role in Advancing Comprehensive Exposome Research in Food and Environmental Safety

The exposome concept aims to capture the totality of environmental exposures—including dietary contaminants—that an individual experiences over their lifetime and relate them to health outcomes. magnusconferences.comnih.gov Mycotoxins are recognized as a significant component of the dietary exposome, and co-exposure to multiple mycotoxins is the norm, not the exception. magnusconferences.comyoutube.com

Human biomonitoring (HBM), the measurement of contaminants or their metabolites in human tissues and fluids (e.g., blood, urine), is a cornerstone of exposome research. qub.ac.uk HBM provides a direct measure of internal exposure, integrating intake from all sources. For these studies to be meaningful, the analytical methods must be exceptionally accurate and sensitive, as they need to detect very low levels of exposure biomarkers in highly complex biological matrices. qub.ac.uk

3-rac-Ochratoxin B tert-Butyl Ester-d5 is a critical tool for advancing this field. By enabling the precise and reliable quantification of Ochratoxin B exposure biomarkers, it helps generate the high-quality data necessary for large-scale epidemiological and exposome studies. nih.govqub.ac.uk Accurate data allows researchers to establish robust correlations between mycotoxin exposure levels and health effects, investigate the combined effects of chemical mixtures, and ultimately conduct more comprehensive risk assessments. magnusconferences.comyoutube.com The use of stable isotope-labeled standards is not just a technical detail; it is a prerequisite for generating the credible evidence needed to understand the true health impact of mycotoxins within the broader context of the human exposome.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-rac-Ochratoxin B tert-Butyl Ester-d5, and how can isotopic purity be ensured?

  • Methodological Answer : Synthesis requires precise deuteration at specific positions. The tert-butyl ester group introduces steric hindrance, complicating reaction kinetics. Isotopic purity (≥99 atom% D) must be verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation . Solvent selection (e.g., anhydrous DMF) and temperature control (0–4°C) mitigate racemization during esterification. For reproducibility, document reaction times, quenching methods, and purification steps (e.g., HPLC with deuterated solvents) .

Q. How should researchers characterize the structural integrity of 3-rac-Ochratoxin B tert-Butyl Ester-d5?

  • Methodological Answer : Use tandem techniques:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with non-deuterated analogs to identify deuterium-induced shifts (e.g., absence of 1H^1H signals at labeled positions).
  • HRMS : Confirm molecular ion peaks ([M+H]+^+) with exact mass matching theoretical values (e.g., ±1 ppm error).
  • Chromatography : Employ reverse-phase HPLC with deuterated mobile phases to assess purity and stability under analytical conditions .

Q. What analytical techniques are optimal for quantifying 3-rac-Ochratoxin B tert-Butyl Ester-d5 in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards minimizes matrix effects. Calibrate using isotopically labeled analogs to account for ionization efficiency variations. Validate limits of detection (LOD) and quantification (LOQ) in relevant biological matrices (e.g., serum, liver homogenates) .

Advanced Research Questions

Q. How does deuteration impact the metabolic stability and toxicity profile of 3-rac-Ochratoxin B tert-Butyl Ester-d5 compared to its non-deuterated form?

  • Methodological Answer : Conduct comparative in vitro assays:

  • Metabolic Stability : Incubate both forms with liver microsomes; quantify parent compound depletion via LC-MS/MS. Deuteration may reduce CYP450-mediated oxidation due to kinetic isotope effects .
  • Toxicity : Use cell-based assays (e.g., HEK293 or HepG2) to measure IC50_{50} values. Note that isotopic substitution can alter membrane permeability or binding affinity to cellular targets .

Q. What strategies resolve contradictory data in studies investigating the role of 3-rac-Ochratoxin B tert-Butyl Ester-d5 in oxidative stress pathways?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., ROS assays via fluorescence probes and electron paramagnetic resonance).
  • Dose-Response Analysis : Ensure linearity across concentrations; non-monotonic responses may indicate assay interference or off-target effects.
  • Controlled Variables : Standardize cell culture conditions (e.g., oxygen tension, serum-free media) to isolate compound-specific effects .

Q. How can researchers optimize experimental designs to study the stereochemical stability of 3-rac-Ochratoxin B tert-Butyl Ester-d5 under physiological conditions?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to monitor racemization over time in buffers mimicking physiological pH (7.4) and temperature (37°C).
  • Kinetic Modeling : Apply first-order kinetics to estimate half-life of enantiomeric interconversion. Include protease inhibitors in biological samples to prevent enzymatic interference .

Key Considerations

  • Isotopic Effects : Deuteration may alter pharmacokinetics; validate in vivo models for deuterium retention .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and batch variability in publications to ensure reproducibility .

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